Filaminast

Catalog No.
S527990
CAS No.
141184-34-1
M.F
C15H20N2O4
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filaminast

CAS Number

141184-34-1

Product Name

Filaminast

IUPAC Name

[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10-

InChI Key

STTRYQAGHGJXJJ-YVLHZVERSA-N

SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime, filaminast, WAY-PDA 641, WAY-PDA-641

Canonical SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

Isomeric SMILES

C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2

Description

The exact mass of the compound Filaminast is 292.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Filaminast is a synthetic compound classified as a phosphodiesterase 4 inhibitor (PDE4 inhibitor), primarily recognized for its potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, and it is characterized by a unique molecular structure that includes hydroxamate and cyclic carbamate substituents, which are crucial for its biological activity .

Typical of phosphodiesterase inhibitors. It primarily acts by inhibiting the enzymatic activity of phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP is significant because it modulates various intracellular signaling pathways, ultimately influencing inflammatory responses and smooth muscle relaxation . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of cAMP into adenosine monophosphate (AMP) .

The biological activity of Filaminast is predominantly linked to its role as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, Filaminast increases cAMP levels, which can lead to several beneficial effects:

  • Anti-inflammatory Effects: The elevation of cAMP levels inhibits the release of pro-inflammatory cytokines, thus reducing inflammation in respiratory diseases .
  • Bronchodilation: Increased cAMP promotes relaxation of bronchial smooth muscle, aiding in the alleviation of symptoms associated with asthma and COPD .
  • Neuroprotective Properties: Research suggests that Filaminast may also have neuroprotective effects due to its ability to modulate cyclic nucleotide signaling pathways in the central nervous system .

The synthesis of Filaminast involves multiple steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain hydroxamate and cyclic carbamate functionalities.
  • Coupling Reactions: These intermediates undergo coupling reactions to form the final product, Filaminast.
  • Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing .

Filaminast has several notable applications, primarily in the field of pharmacology:

  • Respiratory Diseases: It is investigated for use in treating asthma and chronic obstructive pulmonary disease by reducing inflammation and promoting bronchodilation .
  • Potential Neuroprotective Agent: Due to its effects on cyclic nucleotide pathways, it may be explored for neuroprotective applications in conditions like traumatic brain injury or neurodegenerative diseases .
  • Research Tool: Filaminast serves as a valuable tool in research studies aimed at understanding phosphodiesterase signaling pathways and their implications in various diseases .

Interaction studies involving Filaminast focus on its binding affinity and inhibitory effects on phosphodiesterase 4. These studies reveal that Filaminast competes with natural substrates for binding to the enzyme's active site. The interactions are characterized by:

  • Hydrogen Bonding: Key interactions between Filaminast and amino acid residues within the active site contribute to its inhibitory potency.
  • Conformational Changes: Binding induces conformational changes in the enzyme that stabilize the inhibitor-enzyme complex, enhancing its effectiveness .

Filaminast shares similarities with other phosphodiesterase inhibitors but has unique structural features that differentiate it from them. Below is a comparison with similar compounds:

Compound NameChemical Structure FeaturesUnique Aspects
RolipramContains a pyridine ring; selective for PDE4Known for significant anti-inflammatory effects
MesopramHydroxamate substituent; also a PDE4 inhibitorExhibits neuroprotective properties
CilomilastContains a phenyl group; selective for PDE4Used primarily for treating asthma
RoflumilastContains a furan ring; selective for PDE4Approved for COPD treatment

Filaminast's unique combination of hydroxamate and cyclic carbamate groups contributes to its distinct pharmacological profile and potential therapeutic applications, particularly in respiratory and neurological contexts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

292.14230712 g/mol

Monoisotopic Mass

292.14230712 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CDD69JC61J

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

141184-34-1

Wikipedia

Filaminast

Dates

Modify: 2024-02-18
1: Kalinina OV, Wichmann O, Apic G, Russell RB. Combinations of protein-chemical complex structures reveal new targets for established drugs. PLoS Comput Biol.2011 May;7(5):e1002043. doi: 10.1371/journal.pcbi.1002043. Epub 2011 May 5.PubMed PMID: 21573205; PubMed Central PMCID: PMC3088657.
2: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.
3: Heaslip RJ, Lombardo LJ, Golankiewicz JM, Ilsemann BA, Evans DY, Sickels BD, Mudrick JK, Bagli J, Weichman BM. Phosphodiesterase-IV inhibition, respiratory muscle relaxation and bronchodilation by WAY-PDA-641. J Pharmacol Exp Ther. 1994 Feb;268(2):888-96. PubMed PMID: 8114002.

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